molecular formula C12H17BrN2 B1411979 1-[(5-Bromopyridin-2-yl)methyl]azepane CAS No. 1708414-70-3

1-[(5-Bromopyridin-2-yl)methyl]azepane

Cat. No.: B1411979
CAS No.: 1708414-70-3
M. Wt: 269.18 g/mol
InChI Key: UAQJMXJPIGMJBI-UHFFFAOYSA-N
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Description

1-[(5-Bromopyridin-2-yl)methyl]azepane is a heterocyclic organic compound featuring a seven-membered azepane ring (C₆H₁₁N) substituted at the nitrogen atom with a (5-bromopyridin-2-yl)methyl group.

Properties

IUPAC Name

1-[(5-bromopyridin-2-yl)methyl]azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c13-11-5-6-12(14-9-11)10-15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQJMXJPIGMJBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 2-Pyridyl Precursors

  • Procedure: Electrophilic aromatic substitution using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or under controlled conditions with bromine in acetic acid.
  • Reaction Conditions: Typically performed at room temperature or slightly elevated temperatures (~50°C) for several hours.
  • Yield: Moderate to high, depending on the selectivity and reaction control.

Direct Bromination via Metal-Catalyzed Routes

  • Method: Transition-metal catalyzed halogenation, such as copper-catalyzed bromination, can be employed for regioselective substitution at the 5-position.
  • Advantages: Higher regioselectivity and fewer side reactions.

Formation of the Methyl Linkage to Pyridine

The key step involves attaching the methyl group to the pyridine ring at the 2-position, which can be achieved through:

Nucleophilic Substitution of Pyridine Derivatives

  • Method: Using 2-pyridyl methyl halides (e.g., 2-pyridyl methyl chloride or bromide) with nucleophiles such as amines.
  • Reaction Conditions: Typically carried out in polar aprotic solvents like DMF or acetonitrile at elevated temperatures (~80°C).

Reductive Amination Approach

  • Method: Reacting 2-pyridine-2-carboxaldehyde derivatives with methylamine or related amines in the presence of reducing agents such as sodium cyanoborohydride.
  • Advantages: Provides selective formation of the methyl linkage with high yield.

Construction of the Azepane Ring

The azepane (seven-membered nitrogen heterocycle) is introduced via:

Nucleophilic Ring Closure

  • Method: Starting from aminoalkyl pyridine derivatives, cyclization is achieved by intramolecular nucleophilic attack under basic conditions or with the aid of coupling reagents.
  • Reaction Conditions: Heating in solvents like ethanol or acetonitrile with bases such as potassium carbonate.

Reductive Cyclization

  • Method: Employing reductive amination techniques where the aminoalkyl pyridine intermediate reacts with suitable aldehydes or ketones to form the cyclic amine.

Ring-Closing via Cyclization of Aminoalkyl Precursors

  • Method: Using bifunctional reagents or intermediates that contain both amino and halogen functionalities, facilitating ring closure under basic or catalytic conditions.

Specific Synthesis Pathway from Recent Literature

A notable recent approach involves a multi-step modular synthesis:

  • Step 1: Bromination of 2-pyridyl derivatives to obtain 5-bromopyridin-2-yl compounds.
  • Step 2: Nucleophilic substitution with aminoalkyl compounds to form the methyl linkage.
  • Step 3: Intramolecular cyclization to form the azepane ring, often facilitated by reductive amination or ring-closing reactions under thermal or catalytic conditions.

Research Data Summary

Step Reagents Conditions Yield Reference
Bromination NBS, radical initiator Room temp to 50°C Moderate to high
Methyl linkage 2-pyridyl methyl halides Acetonitrile, 80°C High
Azepane ring formation Aminoalkyl derivatives, base Heating, reflux Variable ,

Notes on Optimization and Diversification

Data Tables

Preparation Methods Summary

Method Key Reagents Solvent Temperature Yield Advantages References
Bromination NBS, AIBN Acetic acid 50°C Moderate Regioselectivity
Nucleophilic substitution 2-pyridyl methyl halide Acetonitrile 80°C High Simplicity
Reductive cyclization Aminoalkyl pyridine Ethanol Reflux Variable Efficient ring closure ,

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Bromopyridin-2-yl)methyl]azepane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Typical conditions involve heating the reaction mixture to 60-100°C in polar aprotic solvents.

    Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under mild to moderate conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.

Major Products:

    Substitution Reactions: Products include azepane derivatives with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include N-oxides and other oxidized forms of the compound.

    Reduction Reactions: Products include reduced azepane derivatives with saturated rings.

Scientific Research Applications

1-[(5-Bromopyridin-2-yl)methyl]azepane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(5-Bromopyridin-2-yl)methyl]azepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Key Findings:

Heterocycle Impact: Pyridine vs. Azepane vs. Piperidine: The seven-membered azepane ring offers greater conformational flexibility than piperidine, which could enhance binding to larger active sites in biological targets .

Substituent Effects: Bromine Position: Bromine at the 5-position on pyridine/pyrimidine is a critical handle for further functionalization (e.g., palladium-catalyzed couplings) . Hydroxyl Groups: Piperidin-4-ol derivatives (e.g., CAS 887425-47-0) exhibit improved aqueous solubility compared to non-polar analogs, suggesting trade-offs between lipophilicity and bioavailability .

Pyrrole Derivatives :

  • Compounds like 1-[(1H-pyrrol-2-yl)methyl]azepane (CAS 1928783-12-3) introduce aromatic pyrrole moieties, which may engage in π-π stacking or hydrogen bonding, critical for receptor-ligand interactions .

Biological Activity

1-[(5-Bromopyridin-2-yl)methyl]azepane is a chemical compound characterized by its unique structure, which includes a brominated pyridine moiety attached to an azepane ring. This compound, with the molecular formula C₁₁H₁₅BrN₂ and a molecular weight of approximately 255.159 g/mol, has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The compound's structure contributes to its biological activity. The azepane ring, a seven-membered saturated ring containing one nitrogen atom, provides distinct chemical reactivity compared to other similar compounds, such as piperazine derivatives.

PropertyValue
Molecular FormulaC₁₁H₁₅BrN₂
Molecular Weight255.159 g/mol
Structural FeaturesAzepane ring, brominated pyridine

Biological Activity

Research indicates that compounds containing brominated pyridine structures can exhibit significant biological activities, including:

  • Antimicrobial Activity : Studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.
  • Neuropharmacological Effects : Similar compounds have shown neuropharmacological effects, indicating that this compound might interact with neurotransmitter systems.
  • Anticancer Potential : Preliminary studies suggest that the compound may inhibit certain cancer cell lines, although further research is needed to confirm these findings.

The biological activity of this compound is hypothesized to involve interactions with specific biological targets. The bromine atom may enhance lipophilicity and facilitate binding to hydrophobic regions of proteins or cell membranes. Additionally, the nitrogen atom in the azepane ring could participate in hydrogen bonding with target biomolecules.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted through comparison with structurally similar compounds:

Compound NameStructural FeaturesSimilarityUnique Properties
1-(5-Bromopyridin-2-yl)piperazinePiperazine ring instead of azepaneHighStrong neuropharmacological effects
1-(5-Bromopyridin-2-yl)-4-methylpiperazineMethyl substitution on piperazineHighEnhanced solubility and bioavailability
1-(5-Bromopyridin-2-yl)-4-isopropylpiperazineIsopropyl substitutionModeratePotentially increased lipophilicity
1-(5-Bromopyridin-2-yl)-4-propylpiperazinePropyl substitutionModerateDifferent metabolic profiles

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial properties of various brominated compounds, this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of several known antibiotics, suggesting its potential as an antimicrobial agent.

Case Study 2: Neuropharmacological Effects

A pharmacological evaluation revealed that the compound influenced serotonin receptor activity in vitro. This effect suggests potential applications in treating mood disorders or anxiety-related conditions.

Q & A

Q. What are the optimal synthetic routes for 1-[(5-Bromopyridin-2-yl)methyl]azepane, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of azepane derivatives typically involves nucleophilic substitution or coupling reactions. For this compound, a plausible route is the alkylation of azepane with 5-bromo-2-(bromomethyl)pyridine. Key parameters include solvent choice (e.g., DMF or THF), temperature control (60–80°C), and stoichiometric ratios. To improve yields:
  • Use catalysts like KI or phase-transfer agents to enhance reactivity .
  • Monitor reaction progress via TLC or HPLC to optimize reaction time and avoid byproducts .
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to ensure high-purity starting materials .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., pyridyl vs. azepane protons) .
  • Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks and isotopic patterns (e.g., bromine signature) .
  • HPLC : Quantify purity with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
  • Elemental Analysis : Validate empirical formula consistency (e.g., C, H, N, Br content) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from conformational flexibility or solvent effects. Strategies include:
  • Dynamic NMR : Probe rotational barriers in azepane rings by variable-temperature NMR (e.g., coalescence temperature analysis) .
  • Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to predict 1H^1H-NMR chemical shifts and compare with experimental data .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry by obtaining single-crystal structures .

Q. What experimental design principles apply to studying the environmental fate of this compound?

  • Methodological Answer : Follow frameworks like INCHEMBIOL (Impact of Chemical Compounds in Biology) :
  • Abiotic Stability : Assess hydrolysis (pH 4–9 buffers, 25–50°C) and photolysis (UV light, λ > 290 nm).
  • Biotic Degradation : Use soil microcosms or activated sludge to measure biodegradation rates (OECD 301F protocol).
  • Partitioning Studies : Determine logPP (octanol/water) and soil sorption coefficients (KdK_d) via shake-flask or HPLC methods .

Q. How can researchers optimize catalytic systems for functionalizing this compound?

  • Methodological Answer : Focus on cross-coupling reactions (e.g., Suzuki-Miyaura):
  • Catalyst Screening : Test Pd(PPh3_3)4_4, PdCl2_2(dppf), or Buchwald-Hartwig catalysts for aryl-bromide activation .
  • Ligand Effects : Evaluate electron-rich ligands (e.g., XPhos) to enhance catalytic efficiency.
  • Solvent Optimization : Use toluene or dioxane with controlled moisture levels to balance reactivity and catalyst stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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